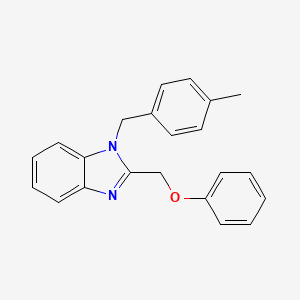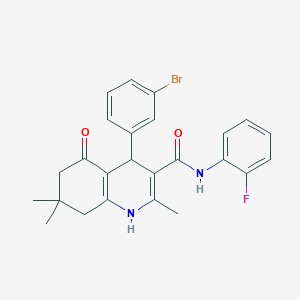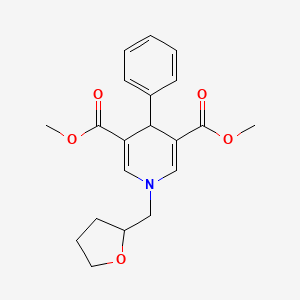![molecular formula C21H18N2S B11641310 N,N-dimethyl-4-[(E)-2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline CAS No. 40442-45-3](/img/structure/B11641310.png)
N,N-dimethyl-4-[(E)-2-(naphtho[1,2-d][1,3]thiazol-2-yl)ethenyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diméthyl-4-[(E)-2-(napht[1,2-d][1,3]thiazol-2-yl)éthényl]aniline est un composé organique complexe qui présente un fragment napht[1,2-d][1,3]thiazole lié à un groupe diméthylaniline par l'intermédiaire d'un pont éthényle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N,N-diméthyl-4-[(E)-2-(napht[1,2-d][1,3]thiazol-2-yl)éthényl]aniline implique généralement un processus en plusieurs étapes. Une méthode courante commence par la préparation du noyau napht[1,2-d][1,3]thiazole, qui peut être synthétisé par cyclisation de précurseurs appropriés naphtyle et thiazole en conditions acides. Le napht[1,2-d][1,3]thiazole résultant est ensuite soumis à une réaction de Wittig avec un ylure de phosphonium approprié pour introduire la liaison éthényle. Finalement, le groupe diméthylaniline est introduit par une réaction de substitution nucléophile .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu pour garantir des conditions de réaction constantes et des rendements élevés. Les catalyseurs et les solvants sont soigneusement choisis pour maximiser l'efficacité et minimiser les déchets.
Analyse Des Réactions Chimiques
Types de réactions
N,N-diméthyl-4-[(E)-2-(napht[1,2-d][1,3]thiazol-2-yl)éthényl]aniline peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant du dihydrogène en présence d'un catalyseur de palladium, conduisant à la saturation de la liaison éthényle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome, conditions acides ou basiques.
Réduction : Dihydrogène, catalyseur de palladium, température ambiante ou températures élevées.
Substitution : Agents halogénants, nucléophiles tels que les amines ou les thiols, solvants tels que le dichlorométhane ou l'éthanol.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés saturés. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, conduisant à des dérivés divers.
Applications de la recherche scientifique
N,N-diméthyl-4-[(E)-2-(napht[1,2-d][1,3]thiazol-2-yl)éthényl]aniline a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Investigated pour son potentiel en tant que sonde fluorescente en raison de ses propriétés photophysiques uniques.
Médecine : Etudié pour ses effets thérapeutiques potentiels, notamment des activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans le développement de colorants et de pigments en raison de sa couleur vibrante et de sa stabilité.
Mécanisme d'action
Le mécanisme par lequel la N,N-diméthyl-4-[(E)-2-(napht[1,2-d][1,3]thiazol-2-yl)éthényl]aniline exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, elle peut interagir avec des composants cellulaires tels que les protéines ou l'ADN, conduisant à des modifications de la fonction cellulaire. La structure du composé lui permet de s'intercaler dans l'ADN ou de se lier à des protéines spécifiques, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction du contexte de son utilisation .
Applications De Recherche Scientifique
N,N-DIMETHYL-4-[(1E)-2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ETHENYL]ANILINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of N,N-DIMETHYL-4-[(1E)-2-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}ETHENYL]ANILINE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to DNA or proteins, altering their function.
Pathways Involved: It may inhibit enzymes involved in cell division or induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Composés similaires
N,N-diméthyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline : Structure similaire mais avec un cycle pyridine au lieu d'un napht[1,2-d][1,3]thiazole.
N,N-diméthyl-4-[(E)-2-(benzothiazol-2-yl)éthényl]aniline : Contient un fragment benzothiazole au lieu d'un napht[1,2-d][1,3]thiazole.
Unicité
N,N-diméthyl-4-[(E)-2-(napht[1,2-d][1,3]thiazol-2-yl)éthényl]aniline est unique en raison de la présence du cycle napht[1,2-d][1,3]thiazole, qui confère des propriétés électroniques et stériques distinctes. Cette unicité la rend particulièrement précieuse dans des applications nécessitant des caractéristiques photophysiques ou chimiques spécifiques .
Propriétés
Numéro CAS |
40442-45-3 |
|---|---|
Formule moléculaire |
C21H18N2S |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
4-[(E)-2-benzo[e][1,3]benzothiazol-2-ylethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H18N2S/c1-23(2)17-11-7-15(8-12-17)9-14-20-22-21-18-6-4-3-5-16(18)10-13-19(21)24-20/h3-14H,1-2H3/b14-9+ |
Clé InChI |
ODPLCKKBVAJQEP-NTEUORMPSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C/C2=NC3=C(S2)C=CC4=CC=CC=C43 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (4Z)-1-(4-ethoxyphenyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11641233.png)
![methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11641246.png)

![1-(4-Benzylpiperazin-1-yl)-3-[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B11641257.png)


![2-(3-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B11641283.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641289.png)
![Ethyl 6-ethoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11641295.png)
![2-(4-methylphenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)tryptophanate](/img/structure/B11641299.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641308.png)
![6-chloro-3-hexyl-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11641322.png)
![2-[8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenol](/img/structure/B11641330.png)
